molecular formula C10H19NO2 B094231 2-(Diethylamino)ethyl methacrylate CAS No. 105-16-8

2-(Diethylamino)ethyl methacrylate

Cat. No. B094231
Key on ui cas rn: 105-16-8
M. Wt: 185.26 g/mol
InChI Key: SJIXRGNQPBQWMK-UHFFFAOYSA-N
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Patent
US04278575

Procedure details

A monomeric mixture (950 parts) consisting of 530 parts of methyl methacrylate, 300 parts of ethyl acrylate, 100 parts of β-hydroxyethyl methacrylate and 20 parts of diethylaminoethyl methacrylate was prepared. A reactor equipped with a stirrer, a thermometer, a condenser and a nitrogen gas inlet tube was charged with 100 parts of the alkyl resin obtained in Referential Example A, 130 parts of toluene, 150 parts of butyl acetate, 400 parts of the above-prepared monomeric mixture and 2 parts of benzoyl peroxide. The temperature was raised to 110° C., and the mixture was maintained at 110° C. for 1 hour, followed by adding 470 parts of toluene. The temperature was again raised to 110° C., and a mixture consisting of 550 parts of the remainder of the monomeric mixture, 200 parts of toluene and 20 parts of benzoyl peroxide was added dropwise at 110° C. over the course of 3 hours. After the addition, the mixture was maintained for 8 hours to afford a solution of a modified copolymer having an involatile content of 50.8%, a Gardner viscosity of Y-Z, Mn of 13,000 and Mw/Mn of 8.4.
[Compound]
Name
530
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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reactant
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[Compound]
Name
alkyl
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Type
reactant
Reaction Step Six
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solvent
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Identifiers

REACTION_CXSMILES
[C:1]([O:6]C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8](OCC)(=O)[CH:9]=[CH2:10].[C:15]([O:20]CCO)(=[O:19])[C:16]([CH3:18])=[CH2:17].[C:24](OCCN(CC)CC)(=O)[C:25](C)=[CH2:26]>C(OCCCC)(=O)C.C1(C)C=CC=CC=1>[C:15]([O:20][O:6][C:1](=[O:5])[C:2]1[CH:3]=[CH:8][CH:9]=[CH:10][CH:4]=1)(=[O:19])[C:16]1[CH:17]=[CH:26][CH:25]=[CH:24][CH:18]=1

Inputs

Step One
Name
530
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(CC)CC
Step Six
Name
alkyl
Quantity
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Type
reactant
Smiles
Step Seven
Name
Quantity
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Type
solvent
Smiles
C(C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
A reactor equipped with a stirrer

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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